molecular formula C13H20N2O2S B4654304 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine

1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine

Cat. No. B4654304
M. Wt: 268.38 g/mol
InChI Key: FNQVFHVDDKGPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine, also known as MMBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMBP belongs to the family of piperazine-based compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine is not fully understood. However, it is believed that 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and serotonin. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been found to bind to certain ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Furthermore, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in lab experiments is its relatively low toxicity. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to have a high therapeutic index, which means that it has a wide margin of safety between its therapeutic and toxic doses. However, one limitation of using 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in lab experiments is its limited solubility in water. This may make it difficult to administer 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine to animals or to use it in certain assays.

Future Directions

There are several future directions for the study of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine. One area of research is the development of more efficient synthesis methods for 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine. Another area of research is the investigation of the potential use of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in the treatment of neurological disorders such as epilepsy and depression. Furthermore, the anti-cancer properties of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine should be further explored, and its potential use in combination with other anti-cancer agents should be investigated. Finally, the development of new formulations of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine with improved solubility and bioavailability should be pursued.
Conclusion:
In conclusion, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine is a piperazine-based compound that has shown potential therapeutic applications in scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects, as well as potential neuroprotective and anti-inflammatory properties. While 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has some limitations, it has a wide margin of safety and is a promising compound for further investigation.

Scientific Research Applications

1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been reported to have potential neuroprotective and anti-inflammatory properties. Furthermore, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

1-methyl-4-[(2-methylphenyl)methylsulfonyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-18(16,17)15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQVFHVDDKGPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(2-methylbenzyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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